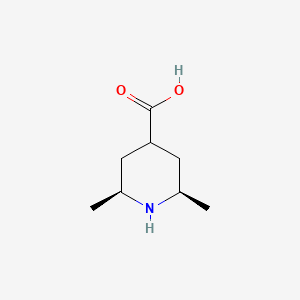![molecular formula C12H13BrClNO B6601064 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 2059938-77-9](/img/structure/B6601064.png)
5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4’-oxane] is a heterocyclic compound that features a spiro linkage between an indole and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole and oxane precursors.
Bromination and Chlorination: The indole ring is brominated and chlorinated at specific positions to introduce the bromine and chlorine atoms.
Spiro Formation: The spiro linkage is formed through a cyclization reaction, often facilitated by a suitable catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4’-oxane] can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4’-oxane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4’-oxane] exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane]: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
5-Bromo-6-chloro-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to the presence of both bromine and chlorine atoms, which can significantly impact its chemical reactivity and potential applications. The spiro linkage also adds to its structural uniqueness, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-6-chlorospiro[1,2-dihydroindole-3,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-9-5-8-11(6-10(9)14)15-7-12(8)1-3-16-4-2-12/h5-6,15H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAFASIQPWYXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=CC(=C(C=C23)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)


![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)







![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)

![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
